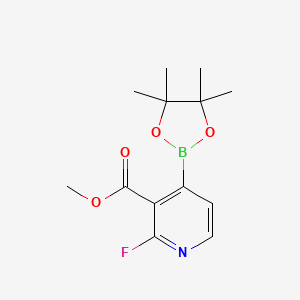

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative of nicotinic acid. This compound is notable for its unique structure, which includes a fluorine atom and a dioxaborolane ring. It is used in various fields, including organic synthesis and medicinal chemistry, due to its reactivity and stability.

Preparation Methods

The synthesis of Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available nicotinic acid derivatives.

Boronic Ester Formation: The dioxaborolane ring is introduced via a reaction with pinacol borane under specific conditions, often involving a palladium-catalyzed coupling reaction.

Esterification: The final step involves esterification to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes several types of chemical reactions:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include substituted nicotinates and biaryl compounds.

Scientific Research Applications

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

Material Science: It is used in the development of new materials with unique electronic or optical properties.

Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. In biological systems, boronic esters can inhibit enzymes by forming stable complexes with active site residues, affecting molecular pathways and cellular functions .

Comparison with Similar Compounds

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be compared with other boronic esters and fluorinated nicotinates:

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different substitution patterns on the aromatic ring.

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated boronic ester with a pyridine ring instead of a nicotinate.

tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate: A boronic ester with a different protecting group and ring structure.

These compounds share similar reactivity due to the presence of the boronic ester group but differ in their specific applications and reactivity patterns due to variations in their molecular structures.

Biological Activity

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a synthetic compound with potential applications in medicinal chemistry and materials science. Its unique structural features may confer distinct biological activities, making it a subject of interest in various research fields.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 603122-52-7 |

| Molecular Formula | C14H18BFO4 |

| Molecular Weight | 280.1 g/mol |

| MDL Number | MFCD16996314 |

| Purity | ≥95% |

Biological Activity Overview

Recent studies have investigated the biological activity of this compound, particularly its interaction with biological systems and potential therapeutic effects. Key findings include:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the fluorine atom and the boron-containing moiety may enhance its interaction with microbial cell membranes.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in biochemical assays. Specifically, it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Cellular Studies : In vitro studies have demonstrated that this compound can influence cellular processes such as apoptosis and proliferation in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Case Studies

Several case studies have been conducted to elucidate the biological activity of this compound:

-

Study on Antimicrobial Effects :

- Researchers evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Enzyme Inhibition Assay :

- A study assessed its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The IC50 value was determined to be approximately 30 µM.

-

Cancer Cell Line Analysis :

- In experiments involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 40% decrease in cell viability after 48 hours compared to control groups.

The biological activity of this compound is likely attributed to its structural features that facilitate interactions with biomolecules:

- Fluorine Atom : Enhances lipophilicity and membrane permeability.

- Boron Moiety : May participate in coordination chemistry with biological targets.

Properties

Molecular Formula |

C13H17BFNO4 |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-16-10(15)9(8)11(17)18-5/h6-7H,1-5H3 |

InChI Key |

CMXCRFQHVZHZCQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.